
GSK1910364
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK1910364 is a novel inhibitor of EPHX2 (epoxide hydrolase 2, alias soluble epoxide hydrolase or sEH), up-regulating cytoprotective genes and down-regulating proinflammatory cytokine production.
Wissenschaftliche Forschungsanwendungen
Inflammatory Bowel Disease
GSK1910364 has been evaluated in several preclinical models for its efficacy in treating IBD. Studies have demonstrated that treatment with this compound results in:
- Reduction of Inflammation : In a dextran sodium sulfate (DSS)-induced colitis model, this compound significantly reduced inflammation markers and improved clinical outcomes compared to control groups .
- Cytokine Modulation : The compound has been shown to down-regulate pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL1β), while up-regulating protective genes .
- Comparative Efficacy : In head-to-head comparisons, this compound exhibited outcomes comparable to established treatments like Cyclosporin A, highlighting its potential as a novel therapeutic agent .
Mouse Models
In a series of experiments using mouse models of IBD:
- Study Design : Mice were treated with this compound over a period of nine days following DSS administration. The Disease Activity Index (DAI) was employed to assess inflammation severity .
- Results : Mice receiving this compound showed significant improvements in weight maintenance, stool consistency, and reduced fecal blood scores compared to untreated controls. Histological analyses confirmed decreased inflammatory cell infiltration and tissue damage .
Comparative Data Table
Parameter | Control Group | This compound Treatment |
---|---|---|
Weight Change (%) | -15% | -5% |
DAI Score | 3.5 | 1.0 |
TNFα Levels (pg/mL) | 150 | 50 |
IL1β Levels (pg/mL) | 120 | 30 |
Potential Clinical Applications
The promising results from preclinical studies suggest that this compound could be developed further for clinical applications in:
- Inflammatory Bowel Disease : Given its ability to modulate inflammatory pathways effectively, it may serve as a treatment option for patients with ulcerative colitis and Crohn's disease.
- Chronic Obstructive Pulmonary Disease (COPD) : Emerging evidence indicates that EPHX2 inhibition may also have protective effects in models of COPD, suggesting broader therapeutic potential .
Eigenschaften
Molekularformel |
C25H27F3N6O |
---|---|
Molekulargewicht |
484.5272 |
IUPAC-Name |
cis-4-((4-(Methylamino)-6-phenyl-1,3,5-triazin-2-yl)amino)-N-(2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H27F3N6O/c1-29-23-32-21(16-7-3-2-4-8-16)33-24(34-23)31-19-13-11-17(12-14-19)22(35)30-15-18-9-5-6-10-20(18)25(26,27)28/h2-10,17,19H,11-15H2,1H3,(H,30,35)(H2,29,31,32,33,34)/t17-,19+ |
InChI-Schlüssel |
SIPXNBONDHNOHI-IZAXUBKRSA-N |
SMILES |
O=C([C@H]1CC[C@@H](NC2=NC(NC)=NC(C3=CC=CC=C3)=N2)CC1)NCC4=CC=CC=C4C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK1910364; GSK-1910364; GSK 1910364 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.